Ammonium formate

Description

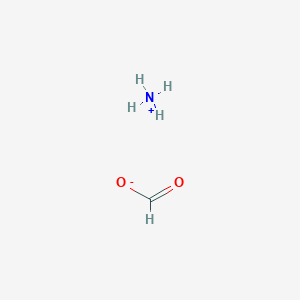

Overview of Ammonium (B1175870) Formate (B1220265) as a Key Chemical Compound

Ammonium formate, with the chemical formula NH₄HCO₂, is the ammonium salt of formic acid. wikipedia.org It typically exists as a colorless, hygroscopic crystalline solid. wikipedia.orgchemicalbook.com This compound is highly soluble in water and also shows solubility in polar organic solvents. chemicalbook.comglindiachemicals.com A key characteristic of this compound is its ability to act as a buffer, maintaining stable pH levels in solutions, which is particularly valuable in biochemical and analytical procedures. glindiachemicals.comchemimpex.com

When heated, pure this compound undergoes decomposition to form formamide (B127407) and water, a reaction that is a primary industrial application. chemicalbook.comchemicalbook.com It can also serve as a stable storage and transport medium for formic acid, which can be released by reacting this compound with a dilute acid. chemicalbook.comchemicalbook.com

In the realm of organic synthesis, this compound is widely recognized as a versatile reagent. glindiachemicals.com It is a crucial component in catalytic hydrogen transfer reductions, a process that involves the addition of hydrogen to a molecule in the presence of a catalyst. mdma.chthieme-connect.com Furthermore, it plays a significant role in the Leuckart reaction, a method for the reductive amination of aldehydes and ketones to produce amines. chemicalbook.comwikipedia.org

In analytical chemistry, this compound is frequently employed as a mobile phase additive in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). wikipedia.orgchemicalbook.com Its presence in the mobile phase can enhance the separation of complex mixtures and improve the quality of analytical results. chemimpex.comcliawaived.com

Historical Context and Evolution of Research on this compound

The preparation of this compound was first described in 1941. chemicalbook.commdma.ch Initially, its use was primarily in the precipitation of base metals from the salts of noble metals. chemicalbook.commdma.ch A pivotal moment in the history of this compound research came with its application in organic synthesis, first demonstrated by Rudolf Leuckart. mdma.chwikipedia.org Leuckart discovered that reacting carbonyl compounds with this compound resulted in the formation of corresponding amines. mdma.ch This process subsequently became known as the "Leuckart Reaction." chemicalbook.commdma.ch

The mechanism of the Leuckart reaction was later investigated by Wallach, and a comprehensive review of the reaction was published by Moore in 1949. chemicalbook.com Over time, the scope of the Leuckart reaction was expanded to include the amination of other compounds like 1,5-diketones and unsaturated ketones. chemicalbook.com

Further research in the latter half of the 20th century and into the 21st century has solidified the role of this compound as a versatile reagent. A significant area of investigation has been its use as a catalytic hydrogen transfer agent, particularly in conjunction with palladium on carbon (Pd/C). wikipedia.orgmdma.ch In this application, this compound decomposes to produce hydrogen, carbon dioxide, and ammonia (B1221849), with the hydrogen being utilized for various reduction reactions. chemicalbook.comchemicalbook.com These reactions include the reduction of alkenes to alkanes, nitro compounds to amines, and the deprotection of functional groups in peptide synthesis. wikipedia.orgmdma.ch

Recent research has also explored the use of this compound in advanced analytical techniques. Its compatibility with LC-MS has made it a valuable buffer for improving peptide separations and increasing the identification of proteins in proteomics research. nih.gov Additionally, studies have investigated its potential as a safe, energy-dense electrochemical fuel, highlighting its relevance in the search for alternative energy carriers. acs.org

Significance and Broad Scope of Academic Inquiry into this compound

The significance of this compound in academic research stems from its multifaceted nature and broad applicability across various scientific fields. Its utility as a reagent, buffer, and hydrogen source has made it a subject of extensive investigation.

Key Areas of Academic Inquiry:

Organic Synthesis: A primary focus of research has been on the application of this compound in organic reactions. This includes its role in:

Reductive Amination (Leuckart Reaction): The synthesis of amines from aldehydes and ketones. wikipedia.orgmdpi.com

Catalytic Hydrogen Transfer Reductions: A mild and selective method for reducing various functional groups. mdma.chthieme-connect.com This is often used for the reduction of nitro groups, azides, and for dehalogenation. mdma.ch

Deprotection of Functional Groups: Its use in removing protecting groups, particularly in peptide synthesis, has been a significant area of study. mdma.ch

Analytical Chemistry: The use of this compound as a mobile phase additive in chromatography is another major area of research. chemimpex.comsigmaaldrich.com Studies have focused on:

Improving HPLC and LC-MS Separations: Investigating its effect on peak shape, resolution, and sensitivity, particularly for the analysis of peptides and other biomolecules. cliawaived.comnih.gov

Buffer Systems: Its role as a component of buffer solutions for various analytical techniques, including capillary electrochromatography. sigmaaldrich.com

Biotechnology and Biochemistry: In these fields, the buffering capacity of this compound is crucial. Research applications include:

Protein Purification: Maintaining pH stability during the isolation and purification of proteins. chemimpex.com

Enzyme Assays: Ensuring optimal pH conditions for enzymatic reactions. chemimpex.com

Materials Science and Energy: More recent academic inquiry has explored novel applications of this compound, such as:

Energy Storage: Investigating its potential as a safe and efficient carrier for hydrogen fuel. acs.orgwsu.edu

Ionic Liquids: Synthesis and characterization of organic this compound salts as ionic liquids. auctoresonline.orgmisuratau.edu.ly

The continuous exploration of this compound's properties and applications in academic research underscores its importance as a fundamental chemical compound with a wide-ranging impact on scientific advancement.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | NH₄HCO₂ | wikipedia.orgcommonorganicchemistry.com |

| Molar Mass | 63.06 g/mol | commonorganicchemistry.comchemister.ru |

| Appearance | Colorless, hygroscopic, crystalline solid | wikipedia.orgchemicalbook.com |

| Melting Point | 116-121 °C | chemicalbook.comcommonorganicchemistry.com |

| Density | 1.26 g/mL at 25 °C | chemicalbook.com |

| Solubility in Water | Highly soluble | chemicalbook.comglindiachemicals.com |

| pKa (Formic Acid) | 3.8 | chemicalbook.com |

| pKa (Ammonium Ion) | 9.2 | chemicalbook.com |

Interactive Data Table: Key Research Applications of this compound

| Research Area | Specific Application | Key Findings/Significance | Source(s) |

|---|---|---|---|

| Organic Synthesis | Leuckart Reaction | Reductive amination of aldehydes and ketones to form amines. chemicalbook.comwikipedia.org | A foundational method in organic chemistry for amine synthesis. mdma.chwikipedia.org |

| Catalytic Hydrogen Transfer Reductions | Mild and selective reduction of various functional groups (e.g., nitro, azide). mdma.chthieme-connect.com | Offers a safer and more convenient alternative to using hydrogen gas directly. chemicalbook.commdma.ch | |

| Deprotection of Peptides | Removal of protecting groups like carbobenzyloxy from peptides. mdma.ch | Enables the synthesis of complex peptides under neutral conditions. chemicalbook.commdma.ch | |

| Analytical Chemistry | HPLC and LC-MS Mobile Phase | Used as a buffer and additive to improve separations. wikipedia.orgchemicalbook.com | Enhances peak shape, resolution, and sensitivity, particularly for peptides. cliawaived.comnih.gov |

| Biotechnology | Protein Purification | Acts as a buffering agent to maintain pH stability. chemimpex.com | Crucial for preserving the structure and function of proteins during isolation. chemimpex.com |

| Energy Research | Hydrogen Storage | Investigated as a safe, solid-state hydrogen carrier. acs.orgwsu.edu | Decomposes to release hydrogen, offering a potential alternative to fossil fuels. acs.orgwsu.edu |

| Materials Science | Ionic Liquids | Synthesis of organic this compound salts as ionic liquids. auctoresonline.orgmisuratau.edu.ly | These materials have tunable properties and potential applications as non-aqueous media. misuratau.edu.ly |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

azanium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTDIZULWFCMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO2, HCOONH4 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ammonium formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_formate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Ammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029624 | |

| Record name | Formic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium formate is a white solid with a weak odor of ammonia. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Deliquescent solid; [Hawley] White in color, weak odor of ammonia; [CAMEO] Soluble in water; [MSDSonline] | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °C DECOMP | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

IN WATER: 102 G/100 CC @ 0 °C, 531 G/100 CC @ 80 °C; SOL IN ETHER, AMMONIA | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.280 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE MONOCLINIC CRYSTALS | |

CAS No. |

540-69-2, 70179-79-2 | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium tetraformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70179-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3801F9644E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241 °F (USCG, 1999), 116 °C | |

| Record name | AMMONIUM FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations Involving Ammonium Formate

Direct Synthesis Routes of Ammonium (B1175870) Formate (B1220265) from Precursors

The synthesis of ammonium formate can be achieved through straightforward acid-base reactions involving readily available precursors.

Reaction of Ammonia (B1221849) with Formic Acid

The most direct method for producing this compound is the reaction between ammonia and formic acid. nih.govacs.org This acid-base neutralization reaction is spontaneous and can be performed by bubbling ammonia gas through formic acid or by reacting aqueous solutions of the two compounds. nih.govacs.orgatamanchemicals.comsciencemadness.org The reaction generates significant heat, and in concentrated solutions, can produce a thick, white sludge of this compound. sciencemadness.org While the reaction is efficient, controlling the addition of the reactants is crucial to manage the exothermic nature of the process. sciencemadness.orgyoutube.com One study reported a yield of 21% when reacting formic acid with an excess of ammonia, resulting in a yellow oil. auctoresonline.orgmisuratau.edu.ly

Alternative Ammonium Salt Precursors in Synthesis

Instead of ammonia, other ammonium salts can be used as precursors in the synthesis of this compound. A common alternative is the use of ammonium bicarbonate. atamanchemicals.comsciencemadness.org The reaction involves adding an equimolar quantity of formic acid to ammonium bicarbonate, which results in the formation of this compound, carbon dioxide, and water. youtube.com This method avoids the handling of gaseous ammonia. atamanchemicals.com However, challenges can arise in isolating the crystalline this compound from the aqueous solution, as it can form a syrupy mixture that is difficult to crystallize. sciencemadness.org Careful heating to evaporate excess water below the decomposition temperature of this compound (around 115°C) is necessary to precipitate the salt. atamanchemicals.com

Synthesis of Organic this compound Salts and Ionic Liquids

This compound serves as a parent compound for a class of organic salts and ionic liquids, which are synthesized by reacting formic acid with various amines. auctoresonline.orgmisuratau.edu.lyresearchgate.net These compounds have garnered interest due to their potential applications as non-aqueous media in enzymatic reactions and other chemical processes. misuratau.edu.ly

Preparation from Formic Acid and Various Amines

The synthesis of organic this compound salts involves the reaction of formic acid with a range of aliphatic and aromatic amines. auctoresonline.orgmisuratau.edu.lyresearchgate.net The reaction typically involves the dropwise addition of formic acid to the amine at an elevated temperature (e.g., 70°C), followed by a period of stirring at a slightly higher temperature (e.g., 80°C) to ensure the completion of the reaction. misuratau.edu.ly The resulting products can be either solid salts or ionic liquids at room temperature, with yields varying depending on the specific amine used. auctoresonline.orgmisuratau.edu.lyresearchgate.net For example, reactions of formic acid with methylamine, triethylamine, and ethylenediamine (B42938) have been reported to produce the corresponding organic this compound salts in yields ranging from 68% to 80%. auctoresonline.orgmisuratau.edu.ly

Characterization of Organic this compound Salts via Spectroscopic Techniques

The structural confirmation of synthesized organic this compound salts is typically achieved through various spectroscopic methods, with Infrared (IR) spectroscopy being a key technique.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in the synthesized organic this compound salts and confirming their formation. auctoresonline.orgmisuratau.edu.lyresearchgate.netindexcopernicus.com The IR spectra of these salts exhibit characteristic absorption bands that correspond to the ammonium cation and the formate anion.

A broad absorption band in the region of 2527-2695 cm⁻¹ is characteristic of the N-H stretching vibration of the ammonium group (+NH or +NH₃). auctoresonline.orgmisuratau.edu.lyresearchgate.net The carbonyl group (C=O) of the formate anion typically shows a strong absorption band in the range of 1565-1797 cm⁻¹. auctoresonline.orgmisuratau.edu.lyresearchgate.net For instance, in the synthesis of triethylammonium (B8662869) formate, the +NH group appeared as a broad band at 2679 cm⁻¹, and the C=O group was observed at 1797 cm⁻¹. auctoresonline.orgresearchgate.net In the case of ethylenediammonium monoformate, the IR spectrum showed characteristic bands for the free amino group (NH₂) at 3346 cm⁻¹ and 3286 cm⁻¹, a broad band for the +NH bond of the ammonium group at 2695 cm⁻¹, and a carbonyl absorption at 1565 cm⁻¹. auctoresonline.orgmisuratau.edu.ly The disappearance of the characteristic W-shaped absorption band for the primary amino groups in the synthesis of ethylenediammonium diformate served as an indicator of the reaction's completion. auctoresonline.orgmisuratau.edu.ly

The following table summarizes the characteristic IR absorption bands for several synthesized organic this compound salts:

| Compound | +NH Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Characteristic Bands (cm⁻¹) |

| This compound | 2527 (broad) auctoresonline.orgmisuratau.edu.ly | 1704 auctoresonline.orgmisuratau.edu.ly | |

| Methylammonium (B1206745) Formate | 2527 (broad) auctoresonline.orgmisuratau.edu.ly | 1704 auctoresonline.orgmisuratau.edu.ly | |

| Triethylthis compound | 2679 (broad) auctoresonline.orgresearchgate.net | 1797 auctoresonline.orgresearchgate.net | |

| Ethylenediammonium Monoformate | 2695 (broad) auctoresonline.orgmisuratau.edu.ly | 1565 auctoresonline.orgmisuratau.edu.ly | 3346, 3286 (free NH₂) auctoresonline.orgmisuratau.edu.ly |

| Ethylenediammonium Diformate | 2104 (broad, 2 x +NH₃) auctoresonline.orgmisuratau.edu.ly | 1565 (2 x C=O) auctoresonline.orgmisuratau.edu.ly | Disappearance of free NH₂ bands auctoresonline.orgmisuratau.edu.ly |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of chemical compounds. In the context of this compound, 1H NMR provides distinct signals corresponding to the different protons within the molecule. A study of organic this compound salts revealed characteristic signals for the ammonium group (+NH3), the formate hydrogen (H-COO-), and other organic moieties present in the salt. For instance, in methylthis compound, the signals for the ammonium group, the formate hydrogen, and the methyl group were observed at 8.23, 7.96, and 2.33 ppm, respectively. auctoresonline.org Similarly, for triethylthis compound, the signals appeared at 8.28 ppm (formate hydrogen), 6.05 ppm (ammonium proton), 2.92 ppm (methylene of the ethyl group), and 1.10 ppm (methyl of the ethyl group). auctoresonline.org The integration of these signals can be used to determine the relative ratios of different components in a mixture, as demonstrated in the analysis of reaction mixtures containing cinnamic acid and hydrocinnamic acid using this compound as a hydrogen source. chegg.com

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound. It is particularly well-suited for the analysis of this compound, especially in the context of liquid chromatography-mass spectrometry (LC-MS), where it is often used as a mobile phase additive. wikipedia.orgchemicalbook.comatamanchemicals.comdutscher.comscientificlabs.co.ukhoneywell.com The use of this compound in LC-MS is advantageous due to its volatility and ability to act as a buffer. chemicalbook.com Mass spectrometry has been successfully employed to confirm the formation of various organic this compound salts, such as methylthis compound and triethylthis compound, by identifying their respective molecular ions. auctoresonline.org

Decomposition Pathways and Reaction Mechanisms of this compound

The thermal decomposition of this compound is a well-studied process that yields different products depending on the reaction conditions. This characteristic is central to its primary industrial application. wikipedia.orgchemicalbook.comatamanchemicals.com

Thermal Decomposition Studies

Heating this compound initiates a series of chemical transformations, the products of which are highly dependent on the temperature.

When heated, this compound undergoes a dehydration reaction to form formamide (B127407) and water. wikipedia.orgchemicalbook.comatamanchemicals.comsciencemadness.org This reaction is a key industrial method for the production of formamide. wikipedia.orgwikipedia.org The process involves the elimination of a water molecule from the this compound salt. wikipedia.org

Reaction: NH₄HCO₂ → HCONH₂ + H₂O

Upon further and more intense heating, formamide, the initial decomposition product of this compound, can dehydrate to produce hydrogen cyanide (HCN) and water. wikipedia.orgchemicalbook.comatamanchemicals.comsciencemadness.orgwikipedia.org This reaction is particularly favored at higher temperatures and in the presence of acid catalysts. sciencemadness.orgsciencemadness.org The formation of HCN is a significant pathway in the high-temperature chemistry of nitrogen-containing organic compounds. nih.govcaltech.edu

Reaction: HCONH₂ → HCN + H₂O

A notable side reaction that occurs during the thermal decomposition of this compound is the breakdown of the intermediate, formamide, into carbon monoxide (CO) and ammonia (NH₃). wikipedia.orgchemicalbook.comatamanchemicals.comsciencemadness.orgwikipedia.org This decomposition pathway for formamide becomes significant at temperatures above 100°C and accelerates as the temperature increases. wikipedia.orgsciencemadness.orgnoaa.govsigmaaldrich.com

Reaction: HCONH₂ → CO + NH₃

Below is a table summarizing the key decomposition reactions of this compound.

| Reactant | Conditions | Primary Products | Side Products | Citation |

| This compound | Heating | Formamide, Water | wikipedia.orgchemicalbook.comatamanchemicals.comsciencemadness.org | |

| Formamide | Elevated Temperatures | Hydrogen Cyanide, Water | wikipedia.orgchemicalbook.comatamanchemicals.comsciencemadness.orgwikipedia.org | |

| Formamide | Heating (>100°C) | Carbon Monoxide, Ammonia | wikipedia.orgchemicalbook.comatamanchemicals.comsciencemadness.orgwikipedia.org |

Catalytic Decomposition using Palladium Catalysts

The catalytic decomposition of this compound in the presence of palladium catalysts represents a significant method for generating hydrogen. nih.gov Typically, this process involves using palladium on a carbon support (Pd/C). nih.govresearchgate.net When a catalytic amount of Pd/C is introduced to this compound, it facilitates the decomposition into carbon dioxide (CO₂), ammonia (NH₃), and hydrogen (H₂). nih.govresearchgate.net This type of reaction is often conducted in a solvent, such as methanol (B129727) or tetrahydrofuran (B95107) (THF), by stirring the heterogeneous mixture. researchgate.netnih.gov

Research has shown that this method is effective for various applications, including catalytic transfer hydrogenation (CTH) of organic compounds. nih.gov For instance, a ruthenium(II) complex loaded at 0.08% was able to catalyze the decomposition of this compound in a THF solution at 80°C, producing H₂, CO₂, and NH₃ with a 94% yield of H₂. nih.gov The mechanism is believed to involve the adsorption of the formate ion onto the surface of the palladium catalyst. nih.gov Subsequently, a CO₂ molecule is released, forming an activated palladium-hydride species. nih.gov Ammonium cations then act as a Brønsted acid, protonating these hydride species to generate hydrogen and ammonia gases. nih.gov

The efficiency of this catalytic system is influenced by various factors, including the nature of the support material. Studies have explored the effect of surface oxygen functional groups on the carbon support, finding that these groups can impact the catalyst's activity in formate dehydrogenation. osti.gov

Electrochemical Decomposition Processes

Electrochemical decomposition offers a controlled method for breaking down this compound, particularly when it is in a molten state. nih.gov this compound melts at approximately 116-120°C, forming a conductive ionic liquid that can serve as both the fuel and the electrolyte in an electrochemical cell. acs.orgaiche.org This approach utilizes both temperature and an applied voltage to drive the decomposition, distinguishing it from purely thermal methods or low-temperature aqueous electrochemistry. nih.gov By applying a small electrical potential, molten this compound can be decomposed into valuable gases. acs.org

In a typical electrochemical cell setup for this process, this compound is heated to its molten state (e.g., 105°C). researchgate.netnih.gov The system consists of an anode and a cathode, where distinct electrochemical reactions occur. acs.org This process allows for the modular release of hydrogen and has the potential for zero net-carbon emissions if the components are produced from renewable sources. researchgate.netacs.org

During the electrochemical decomposition of molten this compound, the cathode is the site of hydrogen gas (H₂) evolution. researchgate.netnih.gov The ammonium cations (NH₄⁺) in the ionic liquid are reduced at the cathodic surface. acs.org This reduction reaction produces hydrogen gas and ammonia (NH₃), both of which leave the cell as gases. researchgate.net

The reaction can be summarized as: 2NH₄⁺ + 2e⁻ → H₂ (g) + 2NH₃ (g)

Studies have demonstrated that this hydrogen evolution occurs with approximately 100% Faradaic efficiency, meaning that nearly all the electrical current supplied to the cathode is used for the intended reaction of producing hydrogen. researchgate.netnih.govacs.org Platinum is often used as the cathode material due to its well-known activity for the hydrogen evolution reaction. acs.org

Concurrently with hydrogen evolution at the cathode, the formate ions (HCOO⁻) are oxidized at the anode. researchgate.netnih.gov This anodic oxidation process converts the formate into carbon dioxide (CO₂). acs.orgspartanwatertreatment.com The reaction proceeds with high Faradaic efficiency, also approaching 100%. researchgate.netnih.govacs.org

The anodic reaction is generally represented as: 2HCOO⁻ → 2CO₂ + 2H⁺ + 4e⁻

However, in the molten this compound medium, other formate ions are likely to act as proton acceptors. researchgate.net While ideally, the ammonia produced at the cathode could be oxidized at the anode, in practice this is difficult, and the ammonia tends to evaporate from the system under operating conditions. nih.govresearchgate.net The oxidation of formate to CO₂ is a key step in harnessing the chemical energy stored in this compound. spartanwatertreatment.com

The choice of electrocatalyst, particularly for the anode, is crucial for the efficiency of this compound decomposition. acs.org Research has investigated various metals, including gold (Au), palladium (Pd), and platinum (Pt), as anode materials. acs.org These metals were selected for their general stability as anodes and their known catalytic properties. acs.orgmdpi.com

The decomposition system is highly dependent on the electrode material, which suggests that optimizing the catalyst can significantly reduce the required overpotential. acs.org For instance, with a platinum cathode and a palladium anode at 105°C, the system exhibits an overpotential of about 350 mV. acs.org Palladium, in particular, shows high electrocatalytic activity for the direct oxidation of formic acid, which produces CO₂. mdpi.com The use of bimetallic or more complex catalysts, such as monolayers of Pt and Pd on gold single-crystal electrodes, has also been explored to enhance performance. mdpi.com

Table 1: Performance of Different Anode Electrocatalysts in this compound Decomposition

| Electrocatalyst | Cathode | Key Observation | Source |

| Gold (Au) | Platinum (Pt) | Effective for decomposing this compound into CO₂, H₂, and NH₃. acs.org | acs.org |

| Palladium (Pd) | Platinum (Pt) | System shows an overpotential of ~350 mV at 105°C. acs.org Known for high activity in formate oxidation. acs.orgmdpi.com | acs.orgmdpi.com |

| Platinum (Pt) | Platinum (Pt) | Investigated as a candidate for both anode and cathode. acs.org | acs.org |

For the decomposition of solid this compound at ambient conditions (25°C) to H₂, CO₂, and nitrogen, the Eeq is -45 mV. acs.org For liquid this compound at 120°C, this value is +55 mV. acs.org When considering decomposition to H₂, CO₂, and ammonia (instead of nitrogen gas), the Eeq is -11 mV from the solid state at 25°C and +69 mV from the liquid state at 120°C. nih.gov These small potential values indicate that the primary energy output comes from the subsequent oxidation of the produced hydrogen, not the initial decomposition itself. nih.gov

The Gibbs free energy of decomposition remains relatively constant as hydrogen is extracted, while the enthalpy of decomposition increases. acs.org This is balanced by the increase in entropy as more gas molecules are produced. acs.org The energy inputs required to melt the solid this compound or to drive the electrochemical decomposition are minor compared to the energy that can be released from the resulting hydrogen fuel. acs.org

Table 2: Thermodynamic Potentials for this compound Decomposition

| Initial State | Temperature | Products | Eeq (mV) | Source |

| Solid this compound | 25 °C | H₂, CO₂, N₂ | -45 | acs.org |

| Liquid this compound | 120 °C | H₂, CO₂, N₂ | +55 | acs.org |

| Solid this compound | 25 °C | H₂, CO₂, NH₃ | -11 | nih.gov |

| Liquid this compound | 120 °C | H₂, CO₂, NH₃ | +69 | nih.gov |

Iii. Catalytic Applications of Ammonium Formate in Organic Synthesis

Catalytic Transfer Hydrogenation Reactions

Catalytic transfer hydrogenation utilizing ammonium (B1175870) formate (B1220265) is a powerful tool for the reduction of various functional groups. utrgv.eduthieme-connect.com The reactions are typically fast, high-yielding, and can be performed at atmospheric pressure, eliminating the need for specialized high-pressure equipment required for traditional catalytic hydrogenations. acs.orgutrgv.edu The process involves mixing the substrate with ammonium formate and a heterogeneous catalyst, such as 10% Pd/C, in a suitable solvent, often methanol (B129727), and heating to reflux. organic-chemistry.org The versatility of this methodology is demonstrated by its successful application in the reduction of unsaturated bonds, hydrogenolysis of protecting groups, and the conversion of nitro compounds to amines. utrgv.edu

The saturation of carbon-carbon double bonds is a fundamental transformation in organic chemistry. The this compound/Pd/C system is highly effective for the reduction of alkenes to their corresponding alkanes. commonorganicchemistry.comorganic-chemistry.org This method provides a practical alternative to using flammable hydrogen gas. utrgv.educommonorganicchemistry.com The reaction generally proceeds with good to excellent yields for a variety of olefinic compounds. organic-chemistry.org Less sterically hindered double bonds are reduced more rapidly than those that are more substituted. organic-chemistry.org

Research by Paryzek et al. demonstrated the effective reduction of various alkenes using this compound as the hydrogen transfer agent with Pd/C as the catalyst in refluxing methanol. organic-chemistry.org

Table 1: Reduction of Representative Alkenes to Alkanes using this compound/Pd/C

| Substrate (Alkene) | Product (Alkane) | Reaction Time (min) | Yield (%) |

| 1-Dodecene | n-Dodecane | 20 | 92 |

| Cyclohexene | Cyclohexane | 10 | 94 |

| Styrene | Ethylbenzene | 15 | 96 |

| α-Pinene | Pinane (cis/trans mixture) | 45 | 85 |

Conditions: this compound, 10% Pd/C, refluxing methanol. Data sourced from studies on catalytic transfer hydrogenation. organic-chemistry.org

A key advantage of catalytic transfer hydrogenation with this compound is its chemoselectivity. This is particularly evident in the reduction of α,β-unsaturated ketones (enones). The carbon-carbon double bond can be selectively reduced in the presence of the carbonyl group, yielding the corresponding saturated ketone. organic-chemistry.org This selective reduction is a valuable transformation, as the carbonyl group remains available for further synthetic manipulations. The reaction is efficient and high-yielding for a range of enone substrates, from simple cyclic enones to more complex steroidal systems. organic-chemistry.orgacs.org

The Pd/C-ammonium formate system in refluxing methanol has been shown to be a versatile method for this transformation. organic-chemistry.org

Table 2: Selective Reduction of α,β-Unsaturated Ketones

| Substrate (α,β-Unsaturated Ketone) | Product (Saturated Ketone) | Reaction Time (min) | Yield (%) |

| 2-Cyclohexen-1-one | Cyclohexanone | 15 | 93 |

| Benzylideneacetone | 4-Phenyl-2-butanone | 20 | 95 |

| Chalcone | 1,3-Diphenyl-1-propanone | 20 | 98 |

| Testosterone | Dihydrotestosterone | 60 | 88 |

Conditions: this compound, 10% Pd/C, refluxing methanol. Data sourced from studies on catalytic transfer hydrogenation. organic-chemistry.orgacs.org

Catalytic transfer hydrogenation with this compound is also a powerful method for the cleavage of activated single bonds between carbon and a heteroatom (C-X), a process known as hydrogenolysis. utrgv.edumdma.ch This application is widely used for the removal of protecting groups and in dehalogenation reactions.

One of the most common applications is the deprotection of benzyl (B1604629) ethers (C-O bond cleavage) to yield the corresponding alcohols. mdma.ch This is a crucial step in the synthesis of complex molecules like carbohydrates and peptides, where benzyl groups are used to protect hydroxyl functions. The O-benzyl group can be selectively cleaved without affecting other sensitive groups. mdma.ch

Similarly, this system is highly effective for the dehalogenation of aryl halides (C-halogen bond cleavage), converting them into the corresponding unsubstituted aromatic compounds. mdma.ch The reaction is mild, rapid, and proceeds at room temperature. mdma.ch

Table 3: Hydrogenolysis of Activated C-X Bonds

| Substrate | Product | Bond Cleaved | Reaction Time | Yield (%) |

| Benzyl benzoate | Benzoic acid | C-O (benzyl ester) | 5 min | 95 |

| 4-Chlorobenzoic acid | Benzoic acid | C-Cl | 10 min | 99 |

| 1-Bromo-4-nitrobenzene | Nitrobenzene | C-Br | 15 min | 92 |

| N-Cbz-Alanine | Alanine | C-O (carbamate) | <10 min | >95 |

Conditions: this compound, 10% Pd/C, various solvents (methanol, acetic acid). Data sourced from reviews on this compound in organic synthesis. mdma.ch

The reduction of nitro compounds to primary amines is a fundamental transformation in organic synthesis, as amines are essential building blocks for pharmaceuticals, agrochemicals, and dyes. The this compound/Pd/C system provides a rapid, selective, and high-yielding method for this conversion. mdma.ch It is effective for the reduction of both aromatic and aliphatic nitro compounds. mdma.ch The reaction conditions are mild, tolerating a variety of other functional groups such as halogens, esters, and carboxylic acids, although halogens can be removed under certain conditions. mdma.chresearchgate.net

Table 4: Reduction of Nitro Compounds to Primary Amines

| Substrate (Nitro Compound) | Product (Amine) | Reaction Time (min) | Yield (%) |

| Nitrobenzene | Aniline | 10 | 95 |

| 4-Nitrotoluene | p-Toluidine | 15 | 98 |

| 1-Nitronaphthalene | 1-Naphthylamine | 10 | 94 |

| 2-Nitropropane | 2-Propanamine | 30 | 85 |

Conditions: this compound, 10% Pd/C, methanol. Data sourced from studies on catalytic transfer hydrogenation. acs.orgmdma.ch

A significant aspect of synthetic methodology is the control of stereochemistry. When reducing chiral nitro compounds to the corresponding chiral amines, it is crucial to avoid racemization. Studies on the reduction of optically active azides in β-lactams using this compound and Pd/C have shown that no inversion of stereochemistry occurs at the β-lactam ring. utrgv.edu While direct and extensive studies focusing solely on the retention of chirality for a wide range of chiral nitro compounds using this compound are not broadly detailed in the provided search results, the principles of catalytic transfer hydrogenation suggest that under its mild conditions, reactions at a chiral center not directly involved in the reduction are unlikely to be affected. The reduction of an azido (B1232118) group, which is electronically similar to a nitro group in some respects, in a chiral β-lactam to an amine with this compound proceeded with retention of the stereochemistry of the β-lactam ring, indicating the mildness of the reaction conditions. utrgv.edu

Heteroaromatic N-oxides are versatile intermediates in organic synthesis. Their deoxygenation back to the parent heterocycle is a common and important transformation. Catalytic transfer hydrogenation with this compound and Pd/C achieves this deoxygenation efficiently. erowid.org The reaction is typically very fast, often completing within minutes at room temperature, and proceeds in high yield. erowid.org This method shows good functional group tolerance, as substituents like carboxyl, methoxycarbonyl, and cyano groups on the heteroaromatic ring remain unaffected. However, reducible groups such as nitro or halo substituents are often reduced or eliminated under the same reaction conditions. erowid.org

Table 5: Deoxygenation of Heteroaromatic N-Oxides

| Substrate (N-Oxide) | Product (Heterocycle) | Reaction Time (min) | Yield (%) |

| Pyridine N-oxide | Pyridine | 1 | 95 |

| Quinoline N-oxide | Quinoline | 2 | 98 |

| Isoquinoline N-oxide | Isoquinoline | 2 | 97 |

| 4-Picoline N-oxide | 4-Picoline | 1 | 96 |

Conditions: this compound, 10% Pd/C, methanol, room temperature. Data sourced from a review on catalytic transfer hydrogenation. erowid.org

Use with Palladium on Carbon (Pd/C) as Catalyst

The combination of this compound with palladium on carbon (Pd/C) creates a highly effective and versatile system for catalytic hydrogen transfer reductions. organic-chemistry.orgcommonorganicchemistry.com This method is a common alternative to traditional catalytic hydrogenation that uses hydrogen gas, offering greater experimental convenience and avoiding the associated hazards. commonorganicchemistry.comerowid.org The system is particularly effective for the reduction of carbon-carbon double bonds in olefins and α,β-unsaturated ketones, converting them to the corresponding alkanes and saturated ketones. organic-chemistry.org

Reactions are typically carried out in refluxing methanol, which helps to circumvent solubility issues. organic-chemistry.org The process is known for its high chemoselectivity, good to excellent yields, and the ease of isolating the final products under mild conditions. organic-chemistry.org For instance, various olefins and α,β-unsaturated ketones can be effectively reduced using this compound as the hydrogen transfer agent in the presence of a Pd/C catalyst. organic-chemistry.org This system has also been successfully used for the dehalogenation of aromatic chlorocarbons and the deprotection of benzyl ethers. mdma.ch

In a typical procedure, the substrate is dissolved in methanol, followed by the addition of the Pd/C catalyst and this compound, and the mixture is refluxed until the reaction is complete. thieme-connect.com The optimal catalyst-to-substrate ratio is often around 10% by weight. organic-chemistry.org Less sterically hindered double bonds are reduced more rapidly, while more hindered bonds may necessitate longer reaction times. organic-chemistry.org

Below is a table summarizing the reduction of various functional groups using the this compound/Pd/C system:

| Substrate Type | Product Type | Additional Notes |

| Olefins | Alkanes | Effective for a wide range of olefins. organic-chemistry.org |

| α,β-Unsaturated Ketones | Saturated Ketones | The carbonyl group remains intact. organic-chemistry.org |

| Aromatic Nitro Compounds | Anilines | A common and efficient transformation. acs.org |

| Aromatic Chlorocarbons | Dehalogenated Aromatics | A mild and rapid method for dehalogenation. mdma.ch |

| Benzyl Ethers | Deprotected Alcohols/Phenols | Useful for removing protecting groups. mdma.ch |

| Heteroaromatic N-oxides | Deoxygenated Heterocycles | The reaction is often complete within minutes at room temperature. erowid.org |

Role as a Hydrogen Transfer Agent

This compound is a prominent hydrogen transfer agent in a process known as catalytic transfer hydrogenation (CTH). commonorganicchemistry.comacs.org In these reactions, this compound decomposes to provide the hydrogen necessary for the reduction of various functional groups, in the presence of a metal catalyst like Pd/C. organic-chemistry.orgerowid.org This method offers a convenient and efficient alternative to using pressurized hydrogen gas. commonorganicchemistry.comerowid.org

The versatility of this compound as a hydrogen donor is demonstrated in its ability to reduce a wide array of functionalities. mdma.ch It is effective in the reduction of olefins, α,β-unsaturated ketones, aromatic nitro compounds, and for the dehalogenation of aryl halides. organic-chemistry.orgmdma.ch The reactions are generally selective and proceed under mild conditions, often at room temperature or under reflux in solvents like methanol. organic-chemistry.orgmdma.ch

The efficiency of this compound as a hydrogen donor is highlighted in various studies. For example, it has been used for the reduction of quinones to hydroquinones, although the reaction can be inhibited by the formation of quinhydrone. asianpubs.org This issue can be overcome by maintaining a low concentration of the quinone during the reaction. asianpubs.org

Reductive Amination Reactions (Leuckart Reaction)

This compound is a key reagent in the Leuckart reaction, a method for the reductive amination of aldehydes and ketones to produce amines. mdpi.comwikipedia.org This one-pot reaction utilizes this compound as both the nitrogen source and the reducing agent. wikipedia.org The reaction typically requires elevated temperatures, often between 120 and 130 °C. wikipedia.org

The Leuckart reaction provides a direct pathway to convert carbonyl compounds into their corresponding amines in a single step. mdpi.comwikipedia.org This method is particularly valuable for synthesizing primary, secondary, and tertiary amines. mdpi.com While the reaction is broadly applicable, it has been noted that using this compound generally provides better yields compared to using formamide (B127407) alone. wikipedia.org The reaction is considered a straightforward and clean method that can achieve high productivity and purity. mdpi.com

The scope of the reaction includes both aromatic and aliphatic aldehydes and ketones. mdpi.comntnu.no For instance, various aldehydes can be converted to the corresponding amines and glycine (B1666218) derivatives with high chemoselectivity. google.com

The following table provides examples of conversions using the Leuckart reaction:

| Carbonyl Compound | Amine Product |

| Benzaldehyde | Benzylamine wikipedia.org |

| Aliphatic Ketones | Aliphatic Amines ntnu.no |

| Alicyclic Ketones | Alicyclic Amines wikipedia.org |

The mechanism of the Leuckart reaction can proceed through different pathways depending on the specific reagents used.

When this compound is used, it is believed to first dissociate into ammonia (B1221849) and formic acid upon heating. sciencemadness.org

NH₄HCO₂ ⇌ NH₃ + HCOOH wikipedia.org

The ammonia then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. sciencemadness.org Subsequent protonation of the hydroxyl group by formic acid, followed by the elimination of a water molecule, leads to the formation of an iminium ion. wikipedia.orgsciencemadness.org

R₂C=O + NH₃ → [R₂C(OH)NH₂] → R₂C=NH₂⁺ + H₂O

Finally, the formate ion acts as a hydride donor, reducing the iminium ion to the corresponding amine and releasing carbon dioxide. wikipedia.orgalfa-chemistry.com

R₂C=NH₂⁺ + HCO₂⁻ → R₂CHNH₂ + CO₂

When formamide is used as the reagent, it can also act as a nitrogen source. wikipedia.org The mechanism involves the nucleophilic attack of formamide on the carbonyl carbon. sciencemadness.org Proton transfer and dehydration result in the formation of an N-formyl derivative. wikipedia.orgsciencemadness.org

It is important to note that water produced during the reaction can hydrolyze formamide to generate this compound in situ. ntnu.nosciencemadness.orgoup.com This newly formed this compound can then participate in the reduction of the N-formyl intermediate or the iminium ion, as described in the this compound route. wikipedia.orgsciencemadness.org The final amine product is often obtained after hydrolysis of the N-formyl derivative in an acidic or alkaline medium. mdpi.com This interplay between formamide and this compound highlights the complexity of the reaction system. ntnu.nooup.com

Synthesis of Aliphatic Amines

This compound is a key reagent in the synthesis of aliphatic amines through the reductive amination of aldehydes and ketones. This transformation, famously known as the Leuckart reaction, utilizes this compound as both the nitrogen source and the reducing agent. atamanchemicals.comsigmaaldrich.com The reaction typically involves heating a carbonyl compound with an excess of this compound. sigmaaldrich.com The mechanism proceeds through the initial formation of an iminium ion, which is subsequently reduced by the formate ion to yield the amine. atamanchemicals.com

Various catalytic systems have been developed to improve the efficiency and mildness of this reaction. For instance, the combination of this compound with a palladium on carbon (Pd/C) catalyst allows the reaction to proceed under milder conditions, offering high selectivity and a straightforward workup. erowid.org Other catalytic systems include the use of Cp*Ir(III) complexes, which effectively catalyze the direct reductive amination of ketones to primary amines under transfer hydrogenation conditions. erowid.org Research has also demonstrated the use of a NiCl₂/SiO₂ catalyst with this compound under microwave heating in solvent-free conditions for the reductive alkylation of amines with aromatic aldehydes. tandfonline.com

The choice of catalyst and reaction conditions can be tailored for specific substrates, as illustrated in the following table:

Table 1: Catalytic Systems for Aliphatic Amine Synthesis Using this compound

| Catalyst System | Substrate Example | Product Type | Key Features | Reference |

| This compound (alone) | Ketones/Aldehydes | Primary Amines | Classic Leuckart reaction; requires high temperatures. | atamanchemicals.comsigmaaldrich.com |

| Pd/C | Ketones | Primary Amines | Mild conditions (normal temp/pressure), high selectivity. | erowid.org |

| Cp*Ir(III) complexes | Ketones | Primary Amines | High efficiency, transfer hydrogenation conditions. | erowid.org |

| NiCl₂/SiO₂ | Aromatic Aldehydes | N-alkylated Amines | Microwave heating, solvent-free, environmentally friendly. | tandfonline.com |

Deprotection Strategies in Organic Synthesis

This compound, in conjunction with a palladium catalyst, is a widely used system for catalytic transfer hydrogenation (CTH) to remove benzyl-based protecting groups. This method is valued for its mild, neutral conditions, which preserve other sensitive functional groups.

The N-benzyl (Bn) group is a common protecting group for amines. Its removal is efficiently achieved using this compound and 10% Pd/C in a refluxing methanol solvent. erowid.orgtandfonline.com This method provides the free amine directly under neutral conditions, which is a significant advantage over methods that use formic acid and can result in the formation of formate salts. erowid.orgtandfonline.com The reaction is generally rapid, often completing within minutes, and versatile for a wide variety of N-benzyl compounds, including those of amino acids and other complex amines. erowid.orgduke.edu Microwave-assisted CTH with Pd/C and this compound has also been developed as an efficient and rapid method for the deprotection of N-benzyl derivatives. thieme-connect.com

A study by Ram and Spicer demonstrated the deprotection of several N-benzyl derivatives to their corresponding amines with high yields, as summarized below.

Table 2: Examples of N-Benzyl Deprotection using this compound/Pd-C

| N-Benzyl Derivative | Product | Reaction Time | Yield (%) |

| C₆H₅CH₂CH₂NHBz | C₆H₅CH₂CH₂NH₂ | 10 min | 90 |

| C₆H₅NHBz | C₆H₅NH₂ | <10 min | 76 |

| HOCH₂CH₂CH₂NHBz | HOCH₂CH₂CH₂NH₂ | 10 min | 95 |

| HOCH₂CH₂N(Bz)CH₃ | HOCH₂CH₂NHCH₃ | 10 min | 83 |

| HN(CH₂CH₂)₂NBz | HN(CH₂CH₂)₂NH | 10 min | 92 |

| Source: Adapted from Ram, S. & Spicer, L.D., Synthetic Communications, 1987. erowid.org |

Similar to N-benzyl groups, O-benzyl (O-Bn) ethers, which are frequently used to protect hydroxyl groups in carbohydrate and peptide chemistry, can be selectively cleaved by catalytic hydrogenation using 10% palladium/carbon and this compound as the hydrogen donor. mdma.chorganic-chemistry.org This method is advantageous because it operates under mild and neutral conditions, leaving other functional groups like glycosidic O-methyl groups unaffected. mdma.ch The deprotection is efficient and serves as a practical alternative to harsher methods. organic-chemistry.org The system has been successfully applied in the synthesis of complex molecules where selective deprotection is crucial. mdma.ch

In solid-phase peptide synthesis (SPPS), benzyl-type linkers are often used to anchor the growing peptide chain to a solid support, such as the Merrifield resin. This compound has been effectively used for the simultaneous deprotection of protecting groups and cleavage of the peptide from the resin. mdma.ch The procedure typically involves catalytic transfer hydrogenolysis with a palladium catalyst, such as palladium(II) acetate (B1210297), and this compound in a solvent like dimethylformamide (DMF). mdma.chthieme-connect.de This method has been used for the quantitative removal of peptide fragments from the Merrifield resin under moderate and neutral conditions, avoiding the need for strong, hazardous acids like hydrogen fluoride (B91410) (HF). mdma.chacs.org

Preparation of Other Organic Compounds

This compound is an effective reagent for the reduction of α,β-unsaturated nitroalkenes to their corresponding oximes. tandfonline.commdma.ch This transformation is carried out via catalytic transfer hydrogenation, typically using a 5% or 10% palladium-on-carbon catalyst at room temperature. erowid.orgmdma.ch The reaction is generally rapid and proceeds in good yields in a solvent system such as a mixture of methanol and tetrahydrofuran (B95107). tandfonline.commdma.ch This method provides a valuable route to ketoximes from readily available nitroalkenes. mdma.ch

Table 3: Reduction of α,β-Unsaturated Nitroalkenes to Oximes

| Substrate | Catalyst | Solvent | Product | Yield (%) |

| 1-Nitro-1-cyclohexene | 5% Pd/C | THF/Methanol | Cyclohexanone oxime | 81 |

| β-Methyl-β-nitrostyrene | 5% Pd/C | THF/Methanol | Phenylacetone oxime | 91 |

| 1-(p-Methoxyphenyl)-2-nitropropene | 5% Pd/C | THF/Methanol | p-Methoxyphenylacetone oxime | 86 |

| 1-(p-Chlorophenyl)-2-nitropropene | 5% Pd/C | THF/Methanol | p-Chlorophenylacetone oxime | 89 |

| Source: Adapted from Kabalka, G.W. et al., Synthetic Communications, 1990. tandfonline.commdma.ch |

Preparation of Nitriles

The conversion of aldehydes into nitriles is a fundamental transformation in organic synthesis, as the nitrile functional group is a key precursor to amines, amides, and various heterocyclic compounds. clockss.orgsciengine.com this compound has been employed as an effective nitrogen source in several methods for this conversion. researchgate.net These syntheses are often performed as one-pot procedures, providing a direct and efficient route from readily available aldehydes.

One common strategy involves the copper-catalyzed aerobic oxidative reaction of aldehydes (or alcohols) with this compound. researchgate.net In this approach, this compound provides the nitrogen atom, and air serves as the terminal oxidant, with water being the only significant byproduct. researchgate.net This method is noted for its green credentials.

Another prevalent mechanism proceeds through the initial formation of an aldoxime intermediate from the reaction of the aldehyde with an ammonium salt, followed by dehydration to yield the nitrile. rsc.orgrsc.org The reaction can be catalyzed by various systems. For instance, aldehydes can be converted to nitriles using iodine in aqueous ammonium acetate. researchgate.net Similarly, visible-light photocatalysis has been used with ammonium acetate as the nitrogen source and air as the oxidant, representing a metal-free and environmentally friendly approach. sciengine.com In this photocatalytic system, an imine is formed between the aldehyde and the ammonium salt, which is then oxidized to the nitrile. sciengine.com

The research findings below illustrate the conditions and yields for the conversion of various aldehydes to their corresponding nitriles using ammonium salts.

Table 1: Synthesis of Nitriles from Aldehydes using Ammonium Salts This table is interactive. You can sort and filter the data.

| Aldehyde Substrate | Catalyst/Reagents | Solvent | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Trimethylphenylammonium tribromide / Ammonium acetate | Dichloromethane | Room Temp | 95 | clockss.org |

| 2-Naphthaldehyde | Trimethylphenylammonium tribromide / Ammonium acetate | Dichloromethane | Room Temp | 96 | clockss.org |

| 3-Pyridinecarboxaldehyde | Trimethylphenylammonium tribromide / Ammonium acetate | Dichloromethane | Room Temp | 91 | clockss.org |

| Benzaldehyde | I₂ / Ammonium acetate / TBHP | Dichloromethane | 50 °C | 94 | researchgate.net |

| 4-Methoxybenzaldehyde | I₂ / Ammonium acetate / TBHP | Dichloromethane | 50 °C | 92 | researchgate.net |

| Cinnamaldehyde | I₂ / Ammonium acetate / TBHP | Dichloromethane | 50 °C | 89 | researchgate.net |

| Benzaldehyde | 4CzIPN / TEMPO / Ammonium acetate | Acetonitrile (B52724) | Visible Light, Air | 99 | sciengine.com |

Preparation of 1,2-Dienes

1,2-Dienes, commonly known as allenes, are compounds containing two cumulative double bonds. Their unique axial chirality and high reactivity make them valuable building blocks in organic synthesis. psu.edu this compound plays a crucial role as a hydride donor in the palladium-catalyzed synthesis of allenes from propargylic precursors. rsc.orgmdma.ch

The primary method involves the selective hydrogenolysis of alk-2-ynyl carbonates. rsc.org In this reaction, a palladium catalyst, such as a complex formed from tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) and a ligand like tri-n-butylphosphine (PBuⁿ₃), facilitates the transformation. rsc.orgmdma.ch this compound serves as the hydrogen source for the reductive cleavage of the carbonate group and subsequent formation of the allene (B1206475) structure. mdma.ch

This transformation is highly regioselective and provides a direct route to 1,2-dienes from stable propargyl carbonate precursors. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. Research has shown that various substituted alk-2-ynyl carbonates can be effectively converted into their corresponding allenes in good yields. rsc.org

Table 2: Palladium-Catalyzed Synthesis of 1,2-Dienes using this compound This table is interactive. You can sort and filter the data.

| Alk-2-ynyl Carbonate Substrate | Catalyst System | Solvent | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Methyl 1-phenylprop-2-yn-1-yl carbonate | Pd₂(dba)₃·CHCl₃ / PBuⁿ₃ | Dioxane | 80 °C, 0.5 h | 94 | rsc.org |

| Methyl 1-(p-tolyl)prop-2-yn-1-yl carbonate | Pd₂(dba)₃·CHCl₃ / PBuⁿ₃ | Dioxane | 80 °C, 0.5 h | 98 | rsc.org |

| Methyl 1-hexylprop-2-yn-1-yl carbonate | Pd₂(dba)₃·CHCl₃ / PBuⁿ₃ | Dioxane | 80 °C, 0.5 h | 85 | rsc.org |

| Methyl 1-phenyldec-2-yn-1-yl carbonate | Pd₂(dba)₃·CHCl₃ / PBuⁿ₃ | Dioxane | 80 °C, 1 h | 91 | rsc.org |

Iv. Analytical Applications and Chromatographic Studies Utilizing Ammonium Formate

High-Performance Liquid Chromatography (HPLC)

Ammonium (B1175870) formate (B1220265) is widely employed as a mobile phase additive in various HPLC applications. wikipedia.org Its primary advantages stem from its volatility, which is essential for techniques like LC-MS where the mobile phase must be removed before the analyte enters the mass spectrometer, and its ability to act as a buffer to control the pH of the mobile phase. wikipedia.orgchromatographyonline.compitt.edu

In reversed-phase HPLC, controlling the pH of the mobile phase is critical for achieving reproducible retention times and good peak shapes for ionizable compounds. chromatographyonline.compitt.edu Ammonium formate, a salt of a weak acid (formic acid, pKa ≈ 3.8) and a weak base (ammonia, pKa ≈ 9.2), serves this purpose effectively. wikipedia.org When used in mobile phases for LC-MS, it provides the necessary buffering capacity while being easily removed due to its volatility. chromatographyonline.com

Typically, in separations performed at a low pH, the formate component of the salt provides the primary buffering action. chromatographyonline.com The ammonium ion acts as a volatile counter-ion, which is a significant advantage over non-volatile metal ions like sodium or potassium that can interfere with MS detection. chromatographyonline.com The combination of formic acid and this compound has been shown to enhance separations, for instance in the analysis of peptides, when compared to using formic acid alone. nih.govresearchgate.net This improvement is partly due to the increased ionic strength of the mobile phase, which helps to improve peak symmetry and the amount of sample that can be loaded onto the column without compromising performance. nih.govcliawaived.com While its buffering capacity is most effective near the pKa values of formic acid and the ammonium ion, it is a versatile choice for maintaining pH across the 2-8 range commonly used in reversed-phase HPLC. chromatographyonline.comchromatographyonline.com

The addition of this compound to the mobile phase can significantly influence the retention behavior and peak shape of analytes. It is particularly effective at improving the peak shape of basic compounds by reducing the common issue of peak tailing. nih.govcliawaived.com This improvement is attributed to the increase in the mobile phase's ionic strength, which minimizes undesirable ionic interactions between basic analytes and the stationary phase. nih.gov

The use of this compound, often in conjunction with formic acid, generally results in narrower chromatographic peaks. nih.gov This reduction in peak width leads to an increase in peak capacity—the number of peaks that can be resolved in a given time—and enhances the signal intensity of the analyte. nih.gov Furthermore, it improves the sample load tolerance, allowing for the injection of larger sample volumes without the peak distortion that can occur when using formic acid alone, a benefit that is especially pronounced for basic compounds. nih.govresearchgate.net

The concentration of this compound is a key parameter that can be adjusted to fine-tune separations. For instance, in the analysis of cannabinoids, increasing the this compound concentration was found to decrease the retention time of carboxylated species. shimadzu.com In Hydrophilic Interaction Liquid Chromatography (HILIC), a higher concentration of this compound can reduce peak tailing and influence the retention of charged analytes through electrostatic interactions. researchgate.netchromforum.org The synergistic effect of combining formic acid with this compound often yields sharper and more symmetrical peaks than what can be achieved with formic acid by itself. halocolumns.com

This compound is instrumental in the successful HPLC separation of a wide array of compound classes due to its favorable properties as a mobile phase modifier.

This compound is frequently incorporated into mobile phases for the analysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) by both HPLC and capillary electrochromatography. sigmaaldrich.comsigmaaldrich.comatamanchemicals.comscientificlabs.co.uksigmaaldrich.com Its compatibility with mass spectrometry makes it particularly useful for LC-MS methods. For example, a rapid, isocratic separation of several NSAIDs was achieved using a mobile phase containing an this compound buffer on a specialized zirconia-based stationary phase. obrnutafaza.hr In another application, a generic gradient method employing this compound at pH 3.0 was utilized to screen various HPLC columns for NSAID analysis. chromatographyonline.com The efficiency of this compound is highlighted in a method that separated six different NSAIDs in under one minute using a mobile phase containing 10 mM this compound with 0.1% formic acid. hplc.eu It has also been used as a pH-adjusting buffer during the sample preparation step of solid-phase extraction for NSAIDs from biological matrices like plasma. researchgate.net

Table 1: HPLC Conditions for the Separation of NSAIDs

| Parameter | Details | Reference |

| Column | ZirChrom®-SAX | obrnutafaza.hr |

| Mobile Phase | Acetonitrile (B52724)/Ammonium formate buffer | obrnutafaza.hr |

| Detection | Mass Spectrometry (MS) | obrnutafaza.hr |

| Analytes | Acetaminophen, Ibuprofen, Naproxen, Ketoprofen | obrnutafaza.hr |

| Outcome | Rapid, isocratic separation | obrnutafaza.hr |

| Column | HALO 2 ES-CN, 3.0 x 50 mm | hplc.eu |

| Mobile Phase | A: Water with 0.1% formic acid/10 mM this compound, pH 3.3; B: 80/20 Acetonitrile/Water with 0.1% formic acid/10 mM this compound | hplc.eu |

| Detection | UV at 230 nm | hplc.eu |

| Analytes | Aspirin, Tolmetin, Naproxen, Fenoprofen, Ibuprofen, Diclofenac | hplc.eu |

| Outcome | Separation in less than 1 minute with symmetrical peaks | hplc.eu |

The analysis of complex carbohydrate mixtures, such as oligosaccharides, benefits greatly from the use of this compound buffers. In weak anion-exchange HPLC, these buffers are effective for both analytical and preparative-scale separations of anionic oligosaccharides. nih.gov This includes oligosaccharides containing various charged groups like sulfate, phosphate, sialic acid, and uronic acid, with excellent separations reported over a pH range of 5.5 to 9. nih.gov A key advantage of using a volatile buffer like this compound is that it simplifies the recovery of the separated sugars, as it can be easily removed by lyophilization, thus avoiding cumbersome desalting steps. nih.gov

This compound has been specifically used in the HPLC-MS analysis of oligogalacturonic acids. sigmaaldrich.comsigmaaldrich.comatamanchemicals.com For instance, a 50 mM this compound buffer at pH 4.0 was employed in the enzymatic preparation of oligogalacturonic acid standards. shodex.com In HILIC-UPLC methods for analyzing polysulfated oligosaccharides, mobile phases containing this compound at concentrations of 100 mM or higher have demonstrated superior performance, providing better retention, selectivity, and a lower baseline noise compared to other buffer salts. google.com

Table 2: Application of this compound in Oligosaccharide Analysis

| Technique | Application | Buffer Conditions | Benefit | Reference |